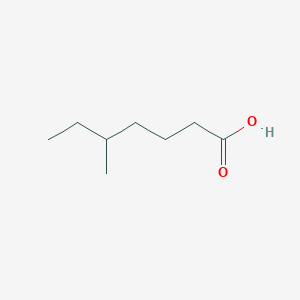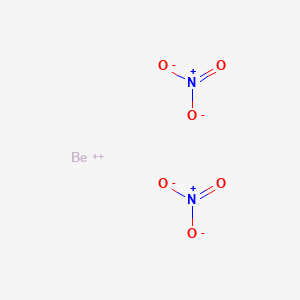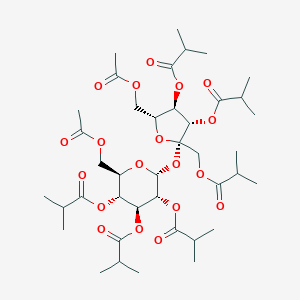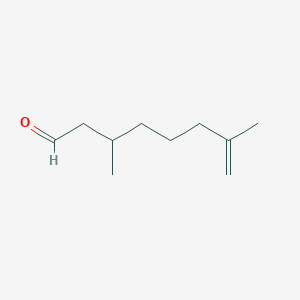
Acide 5-méthylheptanoïque
Vue d'ensemble
Description
5-Methylheptanoic acid is a medium-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.2114 . It is characterized by a methyl group attached to the fifth carbon of the heptanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .
Applications De Recherche Scientifique
5-Methylheptanoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying fatty acid metabolism.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
Target of Action
5-Methylheptanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.
Mode of Action
As a medium-chain fatty acid, it may interact with its targets to influence metabolic processes .
Biochemical Pathways
5-Methylheptanoic acid, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . .
Pharmacokinetics
The pharmacokinetics of 5-Methylheptanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its bioavailability would be influenced by these properties. As a very hydrophobic molecule, it is practically insoluble in water , which could impact its absorption and distribution.
Result of Action
As a medium-chain fatty acid, it may have roles in energy production and other metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylheptanoic acid. For instance, its physical properties such as boiling temperature and critical pressure are influenced by environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylheptanoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-methylheptanol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the hydrolysis of 5-methylheptanoyl chloride in the presence of water and a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, 5-Methylheptanoic acid is typically produced through the catalytic hydrogenation of 5-methylheptanoic acid esters. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylheptanoic acid derivatives.
Reduction: Reduction reactions can convert it to 5-methylheptanol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed
Oxidation: 5-Methylheptanoic acid derivatives.
Reduction: 5-Methylheptanol.
Substitution: Esters, amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: Similar structure but lacks the methyl group at the fifth carbon.
Octanoic acid: Has an additional carbon in the chain.
Hexanoic acid: Has one less carbon in the chain.
Uniqueness
5-Methylheptanoic acid is unique due to the presence of the methyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference influences its reactivity and interactions with biological molecules .
Propriétés
IUPAC Name |
5-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHHBCWUMTZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910211 | |
| Record name | 5-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-68-4 | |
| Record name | 5-Methylheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-Methylheptanoic acid?
A1: 5-Methylheptanoic acid is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.
Q2: How is 5-Methylheptanoic acid incorporated into more complex plant lipids?
A2: Research indicates that 5-Methylheptanoic acid, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, 5-Methylheptanoic acid has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.
Q3: Are there any analytical techniques that can help identify and characterize 5-Methylheptanoic acid and related compounds in complex mixtures?
A3: While not specifically focusing on 5-Methylheptanoic acid, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of 5-Methylheptanoic acid and its isomers in plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)

